molecular formula C14H12N2O4 B097905 N,N'-bis(2-hydroxyphenyl)ethanediamide CAS No. 19532-73-1

N,N'-bis(2-hydroxyphenyl)ethanediamide

Cat. No.: B097905
CAS No.: 19532-73-1
M. Wt: 272.26 g/mol
InChI Key: SKLVOJWBZJWSEN-UHFFFAOYSA-N
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Description

Pandel, known chemically as hydrocortisone probutate, is a corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly applied topically to treat inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrocortisone probutate is synthesized through a series of chemical reactions starting from hydrocortisone. The synthesis involves esterification of hydrocortisone with butyric acid and propionic acid to form hydrocortisone probutate. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the desired esterification .

Industrial Production Methods: In industrial settings, the production of hydrocortisone probutate involves large-scale esterification processes. The raw materials, hydrocortisone, butyric acid, and propionic acid, are reacted in large reactors with continuous monitoring of temperature and pH levels to optimize yield and purity. The final product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone probutate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of hydrocortisone probutate, each with distinct pharmacological properties .

Scientific Research Applications

Hydrocortisone probutate has a wide range of scientific research applications:

Mechanism of Action

Hydrocortisone probutate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding modulates the transcription of genes involved in inflammatory and immune responses, leading to reduced cytokine production and suppression of cell-mediated immunity .

Biological Activity

N,N'-bis(2-hydroxyphenyl)ethanediamide, commonly referred to as bis(2-hydroxyphenyl)ethanediamide, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Structural Characteristics

This compound is synthesized through a condensation reaction between ethanedioyl dichloride and 2-aminophenol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize hydrochloric acid produced during the process. The resulting compound adopts a planar conformation in the solid state, with two 2-hydroxyphenyl groups oriented trans to each other concerning the central ethanediamide moiety. This conformation is stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group of one ring and the carbonyl oxygen of the adjacent amide group.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds such as N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine showed significant activity against various bacterial strains including Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica. The lethal concentration (LC50) values for these compounds were notably low, indicating strong antimicrobial potential:

Compound NameLC50 against S. entericaLC50 against P. aeruginosaLC50 against S. aureus
N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine11.6 µM86 µM140 µM
N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine8.79 µM138 µM287 µM

These findings suggest that modifications to the hydroxyl and halogen substituents on the phenyl rings can enhance antimicrobial efficacy .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For example, studies have shown that it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in certain cancer cell lines .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those responsible for bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream effects that promote cell death in cancerous cells or inhibit microbial growth.
  • Metal Complexation : Metal complexes formed with this compound have also been studied for their potential as catalysts in biochemical reactions and as agents in metal-ligand interactions.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

  • Antimicrobial Efficacy : A study involving a series of synthesized derivatives demonstrated that specific modifications led to enhanced activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multi-drug resistant organisms.
  • Cancer Treatment : In vitro studies showed that treatment with this compound resulted in significant reductions in tumor cell viability across various cancer types, indicating its potential as a lead compound for developing new anticancer therapies.

Properties

IUPAC Name

N,N'-bis(2-hydroxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-11-7-3-1-5-9(11)15-13(19)14(20)16-10-6-2-4-8-12(10)18/h1-8,17-18H,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLVOJWBZJWSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348633
Record name N,N'-bis(2-hydroxyphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19532-73-1
Record name N,N'-bis(2-hydroxyphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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